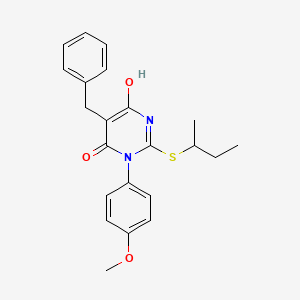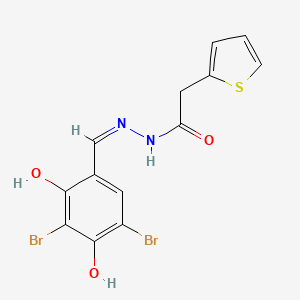![molecular formula C14H12IN5O B1190319 N'~5~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B1190319.png)
N'~5~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of indole-3-carboxaldehyde with 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of azide derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer activities and as a DNA cleavage agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. It is known to bind to DNA, causing cleavage and thereby exhibiting potential anticancer properties. The compound also interacts with enzymes and proteins, leading to its antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(1H-indol-3-ylmethylene)nicotinohydrazide
- N-(1H-indol-3-yl)methylene-4-bromoaniline
- 2,5-Piperazinedione, 3-(1H-indol-3-ylmethylene)-, (3Z)-
Uniqueness
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C14H12IN5O |
|---|---|
Molekulargewicht |
393.18g/mol |
IUPAC-Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12IN5O/c1-20-13(11(15)8-18-20)14(21)19-17-7-9-6-16-12-5-3-2-4-10(9)12/h2-8,16H,1H3,(H,19,21)/b17-7+ |
InChI-Schlüssel |
MVXVSSFGZPZWQZ-REZTVBANSA-N |
SMILES |
CN1C(=C(C=N1)I)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(2-Hydroxyethyl)hydrazino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1190237.png)
![3-Hydroxy-2-[[3-hydroxy-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]iminomethyl]-5,5-dimethylcyclohex-2-en-1-one](/img/new.no-structure.jpg)


![Dimethyl 5-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}isophthalate](/img/structure/B1190247.png)
![5-(4-Chlorophenyl)-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B1190256.png)
![3-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1190258.png)

